4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide
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Overview
Description
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide is a Schiff base compound, which is a class of organic compounds typically formed by the condensation of an amine with an aldehyde or ketone.
Preparation Methods
The synthesis of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4-aminobenzenesulfonamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Scientific Research Applications
4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide has been extensively studied for its antibacterial and antifungal properties. It has shown significant activity against various bacterial strains, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines .
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, which can interfere with the function of essential enzymes in microorganisms. The Schiff base moiety in the compound can chelate metal ions, leading to the inhibition of enzyme activity and subsequent microbial growth .
Comparison with Similar Compounds
Similar compounds include:
- 4-{[(E)-(3-nitrophenyl)methylidene]amino}benzenesulfonamide
- 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazolyl)-benzenesulfonamide
Compared to these compounds, 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzenesulfonamide exhibits unique properties due to the presence of the chloro and nitro groups, which enhance its biological activity and stability .
Properties
Molecular Formula |
C13H10ClN3O4S |
---|---|
Molecular Weight |
339.75 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H10ClN3O4S/c14-12-6-1-9(7-13(12)17(18)19)8-16-10-2-4-11(5-3-10)22(15,20)21/h1-8H,(H2,15,20,21) |
InChI Key |
XBJKTLIZUFKALX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
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